molecular formula C₃₀H₅₀O B1145391 δ-Amyrin CAS No. 508-04-3

δ-Amyrin

Cat. No. B1145391
CAS RN: 508-04-3
M. Wt: 426.72
InChI Key:
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Description

δ-Amyrin, a pentacyclic triterpenoid, is one of the most abundant natural compounds found in plants. It is biosynthesized from the cyclization of 2,3-oxidosqualene and is a precursor to many biologically active compounds in nature.

Synthesis Analysis

The synthesis of δ-Amyrin involves complex biochemical pathways, primarily starting from acetyl-CoA. It undergoes several cyclization and rearrangement reactions facilitated by enzymes such as oxidosqualene cyclases. A notable example includes the total synthesis of dl-β-amyrin, utilizing cyclization of a polyolefin having a fluorine atom as a cation-stabilizing auxiliary (Johnson et al., 1993).

Molecular Structure Analysis

δ-Amyrin's molecular structure is characterized by its pentacyclic framework, which is a hallmark of triterpenoids. The molecular docking and dynamics studies on the synthesis of α-Amyrin and β-Amyrin by oxidosqualene cyclases provide insights into the enzyme-substrate interactions and the role of specific amino acids in the catalytic process, highlighting the intricate molecular architecture of δ-Amyrin synthesis pathways (Wu et al., 2019).

Chemical Reactions and Properties

δ-Amyrin participates in a variety of chemical reactions, including enzymatic cyclization, which is crucial for its biosynthesis. The mechanism and stereochemistry of enzymatic cyclization by recombinant beta-amyrin synthase have been thoroughly studied, shedding light on the chemical transformations δ-Amyrin undergoes during its formation (Abe et al., 2004).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Amyrin is used in the synthesis of other complex triterpenoids like boswellic acid (found in frankincense) or maslinic acid (found in olives) .
    • Method of Application : The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid. The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .
    • Results : The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction. For α-amyrin, a different synthetic approach had to be chosen providing access to α-amyrin in medium-to-large scale .
  • Scientific Field: Metabolic Engineering

    • Application : Amyrin is metabolically engineered in the oleaginous yeast, Yarrowia lipolytica to produce α- and β-amyrin on simple sugar and waste cooking oil .
    • Method of Application : The in vivo enzymatic activity of a multi-functional amyrin synthase (CrMAS) from Catharanthus roseus was validated by expressing its codon-optimized gene in Y. lipolytica and assayed for amyrins .
    • Results : The optimized fermentation condition attained titers of at least 100 mg/L α-amyrin and 20 mg/L β-amyrin .
  • Scientific Field: Virology
    • Application : Amyrin subunits have been studied for their potential in impeding HCV (Hepatitis C Virus) influx mechanism inside human cells .
    • Method of Application : This is a combined in silico and in vivo study. The study focuses on the quantum tunnel profiles and molecular strings of the CD81 receptor .
    • Results : The results of this study are not explicitly mentioned in the source. For detailed results, I recommend referring to the original research article .
  • Scientific Field: Pharmacology
    • Application : Amyrin has proven anti-inflammatory , anti-nociceptive , and gastro-protective activities, and inhibits HIV transcriptase-1 .
    • Method of Application : The method of application is not explicitly mentioned in the source. For detailed methods, I recommend referring to the original research articles .
    • Results : The results of this study are not explicitly mentioned in the source. For detailed results, I recommend referring to the original research articles .

Future Directions

There is ongoing research into the potential therapeutic and prophylactic potentiality of α, β, and δ subunits of amyrin, as novel bioactive components against the HCV influx mechanism . Another study has also proposed an improved scalable synthesis of α- and β-Amyrin .

properties

IUPAC Name

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCIRBSYAYKMEF-UWTKSXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13(18)-Oleanen-3-ol

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